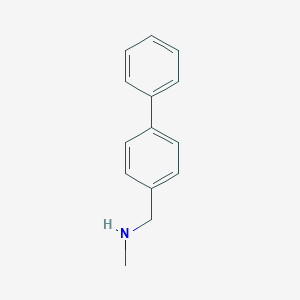

N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine

Description

Contextualizing N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine within Biphenyl-Containing Amine Chemistry

The biphenyl (B1667301) moiety can influence factors such as binding affinity to biological targets and material stability, while the amine group provides a handle for further chemical modifications. biosynce.com Biphenyl-containing amines are being investigated for a range of applications, from their role as intermediates in drug discovery to their use in materials science. For instance, derivatives of biphenyl have shown promise in developing anti-inflammatory and anti-cancer drugs. biosynce.comnih.gov

Significance of Secondary Amines in Advanced Organic Synthesis Research

Secondary amines, which are organic compounds where a nitrogen atom is bonded to two carbon atoms and one hydrogen atom, are of fundamental importance in modern organic chemistry. wisdomlib.orgfiveable.me Their unique structure and reactivity make them crucial building blocks in the synthesis of a wide array of organic compounds and functional materials. wisdomlib.orginfopetitenation.ca

Research Landscape and Emerging Directions in this compound Studies

Current research on this compound primarily focuses on its utility as a synthetic intermediate. Its structure is seen as a valuable scaffold for creating more elaborate molecules with potential applications in medicinal chemistry and materials science. The compound's biphenyl core is explored for its ability to interact with biological targets, making it a candidate for the design of new therapeutic agents.

Emerging research directions may involve the synthesis and evaluation of a wider range of derivatives of this compound to explore their structure-activity relationships. This could lead to the discovery of novel compounds with enhanced biological activities or material properties. For instance, studies on similar (biphenyl-4-yl)methylammonium chlorides have shown anticonvulsant activities, suggesting a potential area of investigation for derivatives of this compound. nih.gov Further exploration of its chemical reactivity, such as oxidation to form N-oxide derivatives or substitution reactions on the biphenyl ring, could also open up new avenues for its application.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅N | chemicalbook.comguidechem.comscbt.com |

| Molecular Weight | 197.27 g/mol | guidechem.comnih.gov |

| CAS Number | 110931-72-1 | chemicalbook.comguidechem.comscbt.comguidechem.com |

| Predicted pKa | 9.80 ± 0.10 | guidechem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-(4-phenylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-15-11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUHCAWQWUONPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406005 | |

| Record name | 1-([1,1'-Biphenyl]-4-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110931-72-1 | |

| Record name | 1-([1,1'-Biphenyl]-4-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of N 1,1 Biphenyl 4 Ylmethyl N Methylamine

Reactions Involving the Secondary Amine Functionality

The secondary amine group in N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine is a key site for a range of chemical reactions, including N-alkylation, N-acylation, and oxidation. These transformations allow for the introduction of diverse functional groups, modulating the compound's steric and electronic properties.

N-Alkylation and Acylation Reactions of the Amine Nitrogen

The nitrogen atom of the secondary amine possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles such as alkyl and acyl halides.

N-Alkylation: The introduction of an alkyl group onto the nitrogen atom can be achieved through reaction with an alkyl halide. This reaction typically proceeds via an SN2 mechanism. For instance, the reaction of this compound with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid would yield the corresponding tertiary amine. While specific studies on the N-alkylation of this compound are not extensively documented in publicly available literature, general methods for the N-alkylation of secondary amines are well-established. mdpi.com These reactions are often carried out in a suitable solvent with a non-nucleophilic base to prevent competition with the amine.

N-Acylation: Similarly, the amine can be acylated using acylating agents like acyl chlorides or anhydrides. This reaction is a common method for the synthesis of amides. The acylation of secondary amines is a well-known transformation in organic synthesis. rsc.orgacs.org For example, the reaction of this compound with an acyl chloride would be expected to proceed readily to form the corresponding N-acyl derivative. A study on the acylation of benzylamine (B48309) with mixed anhydrides provides insight into the conditions that could be adapted for this transformation. rsc.org

| Reagent Type | Example Reagent | Product Type |

| Alkyl Halide | Methyl Iodide | Tertiary Amine |

| Acyl Chloride | Acetyl Chloride | Amide |

| Anhydride (B1165640) | Acetic Anhydride | Amide |

Oxidation Reactions of the Secondary Amine

The secondary amine functionality of this compound can undergo oxidation to yield various products, depending on the oxidizing agent and reaction conditions. Common oxidation products of secondary amines include hydroxylamines and nitrones. google.com Studies on the oxidation of N-benzyl-N-methylamine derivatives provide valuable models for the expected reactivity of the target compound. google.comnih.gov For instance, oxidation of N-benzyl-N-methylhydroxylamines has been shown to produce nitrones. nih.gov Furthermore, the oxidation of benzylamines to their corresponding imines has been achieved using various catalytic systems, including metal-organic frameworks and metal-free organocatalysts under an oxygen atmosphere. google.comcolab.ws Electrochemical methods have also been developed for the oxidative cleavage of the benzyl (B1604629) C-N bond. researchgate.net

| Oxidizing Agent | Expected Product |

| Peroxy Acids (e.g., m-CPBA) | N-oxide |

| Metal Catalysts (e.g., CuO-Al2O3) with O2 | Imine |

| N-Chlorosuccinimide (NCS) | N-chlorobenzylamine |

Transformations of the Biphenyl (B1667301) System

The biphenyl moiety of this compound provides a scaffold for various transformations, including aromatic substitution reactions and derivatization for further functionalization.

Aromatic Substitution Reactions on the Biphenyl Moiety

The two phenyl rings of the biphenyl system can undergo electrophilic aromatic substitution, with the position of substitution being influenced by the existing substituents. The -(CH2)N(CH3)- group is an activating, ortho-, para-directing group, while the other phenyl ring acts as a weakly activating, ortho-, para-directing substituent. researchgate.netbit.edu.cn Therefore, electrophilic attack is expected to occur primarily on the ring bearing the methylaminomethyl group at the positions ortho and para to this substituent.

Nitration and Halogenation: Reactions such as nitration and halogenation would introduce nitro or halo groups onto the aromatic rings. While specific studies on this compound are limited, the general principles of electrophilic substitution on biphenyl are well-understood. researchgate.netbit.edu.cn The reaction of aniline (B41778) with bromine water, for instance, leads to the formation of 2,4,6-tribromoaniline, highlighting the strong activating effect of the amino group. researchgate.net

| Reaction Type | Reagent | Expected Product Position |

| Nitration | HNO3/H2SO4 | Ortho/Para to -(CH2)N(CH3)- |

| Bromination | Br2/FeBr3 | Ortho/Para to -(CH2)N(CH3)- |

Derivatization at the Biphenyl Ring for Functionalization

The biphenyl ring system can be further functionalized to introduce a variety of substituents, which can be useful for synthesizing more complex molecules.

Directed ortho-Metalation (DoM): This strategy allows for the selective functionalization at the position ortho to a directing group. While the methylaminomethyl group itself is not a classical directing metalation group, derivatization of the amine to an amide or another suitable group could enable this transformation. For example, a study demonstrated the synthesis of N-alkyl-4'-methyl-1,1'-biphenyl-2-sulfonamide by linking a DoM reaction with a Suzuki reaction.

Cross-Coupling Reactions: If a halogen atom is introduced onto the biphenyl ring, it can serve as a handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This powerful reaction allows for the formation of carbon-carbon bonds by coupling the halogenated biphenyl with an organoboron compound in the presence of a palladium catalyst. This approach is widely used in the synthesis of complex biaryl compounds. The synthesis of 4-methyl-biphenyl derivatives has been achieved using such methods. colab.ws

Advanced Applications of N 1,1 Biphenyl 4 Ylmethyl N Methylamine in Synthetic Organic Chemistry

Role as a Key Synthetic Intermediate and Building Block

The biphenyl (B1667301) structure is a prominent feature in many pharmacologically active compounds and organic materials. researchgate.net As an intermediate, N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine provides a direct route to incorporate this important biphenylmethylamine framework into more elaborate molecular architectures. researchgate.net Its utility stems from the reactivity of the N-methylamino group, which can undergo a variety of chemical transformations.

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and materials science, forming the core of over 85% of biologically active compounds. nih.govnih.gov The amine group in this compound is a key functional handle for constructing these ring systems. kit.edu This scaffold can be incorporated into various heterocyclic structures through cyclization reactions. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of five- or six-membered nitrogen-containing rings. The biphenylmethyl substituent on the nitrogen atom becomes an integral part of the resulting heterocyclic system, directly influencing its steric and electronic properties. This approach provides a pathway to novel heterocycles with potential applications in pharmaceutical development and materials science. kit.edusci-hub.se

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocycle Class | Potential Reactant(s) | Resulting Structure Feature |

| Pyrrolidine | 1,4-Dihalobutane | N-substituted pyrrolidine ring |

| Piperidine | 1,5-Dihalopentane | N-substituted piperidine ring |

| Imidazolidine | Glyoxal, Formaldehyde | N,N'-disubstituted imidazolidine (after dimerization/reaction) |

| Pyrazole | 1,3-Diketone, Hydrazine derivative | Biphenylmethyl group as a substituent on the pyrazole nitrogen |

Contributions to Ligand Design in Transition-Metal Catalysis

Transition-metal catalysis is a cornerstone of modern chemical synthesis, and the design of effective ligands is crucial for controlling the activity, selectivity, and stability of the catalyst. tum.de While this compound itself is a simple amine, its biphenylmethyl scaffold is highly relevant to ligand design. Biphenyl-based ligands are widely used due to their steric bulk and conformational rigidity, which can create a well-defined coordination sphere around a metal center. researchgate.netmdpi.com

The this compound structure can be modified to create sophisticated mono- or bidentate ligands. For example, functionalization of the phenyl rings with donor groups like phosphines, or ortho-lithiation followed by reaction with an electrophile, can introduce additional coordinating sites. The nitrogen atom itself can also serve as a donor in certain catalytic systems. These tailored ligands can be used in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, to improve catalytic efficiency and product yields. tum.de

Precursor in the Synthesis of Structurally Related Compounds for Academic Research

In academic research, particularly in medicinal chemistry and materials science, the systematic modification of a core structure is essential for understanding structure-activity relationships (SAR) and for fine-tuning material properties. researchgate.net this compound is an ideal precursor for creating libraries of structurally related compounds. researchgate.netpitt.edu

Amides are a fundamental functional group in chemistry and biology. The conversion of the secondary amine in this compound to an N-substituted amide is a straightforward and powerful method for structural diversification. This transformation is typically achieved by reacting the amine with a variety of acylating agents, such as acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent). This reaction allows for the introduction of a wide array of substituents (R groups) onto the nitrogen atom via the carbonyl linker. By systematically varying the R group, researchers can probe how changes in steric bulk, electronics, and hydrogen-bonding capability affect the properties of the molecule, which is a key strategy in drug discovery and materials development. asianpubs.orgresearchgate.net

Table 2: Examples of Acylating Agents for Amide Synthesis

| Acylating Agent | R Group Introduced | Potential Application Area |

| Acetyl Chloride | Methyl | General structural modification |

| Benzoyl Chloride | Phenyl | Probing aromatic interactions |

| N-Boc-glycine | N-Boc-aminomethyl | Introduction of amino acid fragments |

| 1-Naphthoyl chloride | 1-Naphthyl | Increasing steric bulk and hydrophobicity |

Chemical biology relies on the use of small molecules to study and manipulate biological systems. The biphenyl scaffold present in this compound is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. kit.edu Its utility lies in its ability to engage in favorable interactions with biological targets like proteins and nucleic acids. nih.gov

Starting from this compound, chemists can synthesize molecular probes, potential enzyme inhibitors, or receptor modulators. The secondary amine provides a convenient attachment point for fluorescent tags, affinity labels, or other functional groups necessary for chemical biology investigations. For example, its derivatives could be used to develop selective serotonin reuptake transporter (SERT) inhibitors or other agents targeting the central nervous system. nih.gov The synthesis of such focused compound libraries is essential for identifying lead compounds in drug discovery and for creating tools to better understand complex biological processes. kit.edu

Design and Synthesis of Derivatives and Analogues of N 1,1 Biphenyl 4 Ylmethyl N Methylamine

Structural Modification Strategies for N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine

Substituent Effects on the Biphenyl (B1667301) Ring in Derived Compounds

Research into substituted biphenyls has demonstrated that both electron-donating and electron-withdrawing groups can impact the molecule's biological activity and physical properties. For instance, in the context of anticancer agents, the diversification of substituents on the biphenyl ring has been a focal point of structure-activity relationship (SAR) studies. nih.gov The placement of substituents at the meta or para positions of the biphenyl ring can lead to distinct biological outcomes. nih.gov

Studies on para-substituted biphenyls have shown that substituents like -N(CH3)2, -NH2, -CH3, -CHO, -CN, and -NO2 affect the H---H bonding interactions between the phenyl rings, which in turn influences the molecule's conformational preferences. researchgate.net Specifically, π-electron-donating substituents tend to lower the rotational barrier around the C-C bond linking the two phenyl rings, while π-electron-accepting groups increase it. researchgate.net

A detailed analysis of substituent effects on the biphenyl moiety is presented in the table below, summarizing findings from various research endeavors.

| Substituent Group | Position on Biphenyl Ring | Observed Effect | Reference |

| Benzyloxy | meta or para | Influences cytotoxic activity in cancer cell lines | nih.gov |

| Fluoro (bis-F) | meta | Synergistically contributes to antimicrobial efficacy | researchgate.net |

| Various (e.g., -OH, -F, -Me, -CHO, -CN, -NO2) | para | Alters the barrier to rotation about the C-O bond in phenol (B47542) analogues | researchgate.net |

Modifications of the Methylamine (B109427) Linker and N-Substituent

Modifications to the methylamine linker and the N-substituent of this compound provide another avenue for tailoring the molecule's properties. The amine group itself is a critical pharmacophore that can influence a compound's pharmacokinetic profile. clockss.org

Strategies in this area often involve the replacement of the methyl group with other alkyl or aryl substituents, or the incorporation of the nitrogen atom into a heterocyclic system, such as a morpholine (B109124) or piperazine (B1678402) ring. e3s-conferences.orgnih.gov These modifications can impact the compound's basicity, lipophilicity, and ability to form hydrogen bonds, all of which are crucial for its interaction with biological targets.

For example, the synthesis of N-methylamides and their subsequent selective N-debenzylation offers an efficient route to a variety of N-methylamines. clockss.org This highlights the versatility of the amine functional group for creating diverse derivatives.

Synthesis of Biphenylmethylamine Derivatives for Structure-Activity Relationship (SAR) Studies in Chemical Research

The synthesis of a series of biphenylmethylamine derivatives is a cornerstone of SAR studies, which aim to correlate specific structural features with a compound's biological activity or other properties. researchgate.net These studies are instrumental in optimizing lead compounds in drug discovery and materials science. nih.gov

A common synthetic route to this compound and its derivatives involves the reductive amination of a biphenyl-4-carbaldehyde with an appropriate amine. Another established method is the alkylation of an amine with a 4-(halomethyl)-1,1'-biphenyl. The Suzuki coupling reaction is also frequently employed to construct the core biphenyl structure, followed by further functionalization. researchgate.net

In a representative SAR study, a series of biphenylaminoquinoline derivatives were synthesized to explore their potential as anticancer agents. nih.gov By systematically varying the substituents on the biphenyl ring, researchers were able to identify compounds with potent cytotoxicity against several cancer cell lines. nih.gov The table below illustrates the impact of different substitution patterns on the anticancer activity of these derivatives.

| Compound | Biphenyl Substitution Pattern | Target Cancer Cell Lines | IC50 Values (µM) | Reference |

| 7j | [3,3']biphenylaminoquinoline | SW480, DU145, MDA-MB-231, MiaPaCa-2 | 1.05, 0.98, 0.38, 0.17 | nih.gov |

These studies underscore the importance of synthesizing and screening a diverse library of compounds to elucidate the complex relationships between chemical structure and function.

Preparation of Labeled Analogues for Mechanistic and Isotopic Studies

The synthesis of isotopically labeled analogues of this compound is essential for conducting mechanistic and metabolic studies. The introduction of isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) allows researchers to trace the metabolic fate of the compound and to elucidate reaction mechanisms without altering the compound's fundamental chemical properties.

While specific examples of labeled this compound were not detailed in the provided search results, the general principles of isotopic labeling are well-established in organic synthesis. For instance, deuterium-labeled compounds can be prepared by using deuterated reducing agents, such as sodium borodeuteride, during a reductive amination synthesis. Carbon-13 or nitrogen-15 labeled precursors can be incorporated at various stages of the synthesis to yield the desired labeled analogue.

These labeled compounds are invaluable tools in fields such as drug metabolism and pharmacokinetics (DMPK), where they are used to quantify the parent compound and its metabolites in biological matrices.

Computational Chemistry and Theoretical Investigations of N 1,1 Biphenyl 4 Ylmethyl N Methylamine and Its Reactions

Quantum Chemical Studies on Molecular Structure and Conformation

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.netresearchgate.netacademicjournals.org By optimizing the geometry of N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine, DFT calculations can determine key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations often employ functionals like B3LYP with a suitable basis set (e.g., 6-31G*) to achieve a balance between accuracy and computational cost. academicjournals.orgresearchgate.net

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations Note: This data is representative and based on typical values for similar molecular structures calculated using DFT methods.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C-N (amine) | 1.47 | |

| C-C (biphenyl link) | 1.49 | |

| C-H (aromatic) | 1.08 | |

| N-C (methyl) | 1.45 | |

| Bond Angles (°) | ||

| C-N-C | 112 | |

| H-N-C | 110 | |

| C-C-C (phenyl ring) | 120 | |

| Dihedral Angle (°) | ||

| Phenyl-Phenyl | ~36-42 |

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and hyperconjugative interactions within a molecule. materialsciencejournal.orgwisc.edu It interprets the complex electronic wavefunction in terms of localized, Lewis-like bonding patterns (bonds and lone pairs). materialsciencejournal.org For this compound, NBO analysis can quantify the delocalization of electron density from the nitrogen lone pair and from the π-orbitals of the biphenyl (B1667301) system. materialsciencejournal.orgwisc.edu

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound Note: This data is illustrative, showing key hyperconjugative interactions and their typical stabilization energies based on NBO analysis of similar amine structures.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π (Phenyl Ring 1) | π* (Phenyl Ring 2) | ~20-25 |

| n (Nitrogen) | σ* (C-H of benzyl) | ~5-8 |

| n (Nitrogen) | σ* (C-C of benzyl) | ~3-5 |

| π (Phenyl) | σ* (C-N) | ~2-4 |

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry offers profound insights into how chemical reactions occur by mapping out the entire reaction pathway. researchgate.net For the synthesis of this compound, which is often achieved through reductive amination of 4-biphenylcarbaldehyde with methylamine (B109427), computational methods can elucidate the step-by-step mechanism. researchgate.net

This involves identifying all transient species, including intermediates and transition states, that connect the reactants to the final products. researchgate.net

Transition State Analysis of Key Transformations

A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure is critical for understanding the reaction's kinetics. nih.gov In the reductive amination synthesis, key transformations include the formation of a hemiaminal intermediate, its dehydration to an imine, and the subsequent reduction of the imine to the final amine product. researchgate.netnih.gov

Computational analysis locates the geometry of each transition state. A key feature of a computationally verified transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. For example, in the imine formation step, the TS would show the C-O bond of the hemiaminal breaking while the C=N double bond begins to form. nih.gov

Energy Profiles of Synthetic Reaction Pathways

By calculating the energies of the reactants, intermediates, transition states, and products, a comprehensive reaction energy profile can be constructed. researchgate.net This profile visually represents the energy changes that occur throughout the reaction, with peaks corresponding to transition states and valleys to intermediates.

The height of the energy barriers (activation energies) determines the rate of each step. For the synthesis of this compound, the energy profile would illustrate the energetics of imine formation followed by the reduction step. researchgate.netuni-bayreuth.de These calculations can help in optimizing reaction conditions by identifying the rate-determining step—the step with the highest activation energy. nih.gov

Table 3: Illustrative Relative Energy Profile for the Reductive Amination Synthesis Note: Energies are hypothetical, representing a typical profile for a two-step reductive amination. The energy of the reactants is set to 0 kcal/mol for reference.

| Species | Relative Energy (kcal/mol) |

| Reactants (4-Biphenylcarbaldehyde + Methylamine) | 0 |

| Transition State 1 (Hemiaminal formation) | +15 |

| Hemiaminal Intermediate | -5 |

| Transition State 2 (Imine formation) | +25 |

| Imine Intermediate | +10 |

| Transition State 3 (Reduction) | +20 |

| Product (this compound) | -15 |

Electronic Properties and Reactivity Predictions through Computational Modeling

Computational modeling is a powerful tool for predicting the electronic properties and chemical reactivity of molecules. globalresearchonline.netresearchgate.net For this compound, these models provide insights into how the molecule will behave in various chemical environments.

A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netchalcogen.ro The HOMO represents the ability to donate electrons and is associated with nucleophilic character, while the LUMO represents the ability to accept electrons, indicating electrophilic character. researchgate.net In this compound, the HOMO is typically localized on the nitrogen atom and the π-system of the biphenyl rings, while the LUMO is distributed over the aromatic rings.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.netnih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. chalcogen.ro Other computed descriptors, such as ionization potential, electron affinity, and molecular electrostatic potential (MEP), further refine predictions of reactivity, highlighting regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netnih.gov

Table 4: Calculated Electronic Properties of this compound Note: These values are representative and based on DFT calculations for analogous aromatic amines.

| Property | Predicted Value (eV) | Description |

| EHOMO | -5.5 to -6.0 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.5 to -1.0 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 | Indicates chemical stability and reactivity |

| Ionization Potential (I) | 5.5 to 6.0 | Energy required to remove an electron (approximated as -EHOMO) |

| Electron Affinity (A) | 0.5 to 1.0 | Energy released when an electron is added (approximated as -ELUMO) |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of chemical species. wikipedia.org The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting molecules. numberanalytics.comyoutube.com The energy and spatial distribution of these frontier orbitals are crucial in determining how a molecule will interact with other species. libretexts.org The energy of the HOMO is associated with a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com

For this compound, the key structural features influencing its frontier orbitals are the conjugated π-system of the biphenyl group and the lone pair of electrons on the nitrogen atom of the methylamine group. Theoretical calculations would typically reveal that the HOMO is likely to have significant contributions from both the nitrogen lone pair and the π-orbitals of the biphenyl rings. The precise nature would depend on the molecule's conformation, but the nitrogen lone pair often results in a high-energy, localized orbital that can act as a primary site for electrophilic attack or protonation.

The LUMO, conversely, is expected to be an antibonding π* orbital distributed across the biphenyl ring system. This region represents the most favorable site for nucleophilic attack or the acceptance of an electron to form a radical anion.

FMO analysis can be used to predict the outcomes of various reactions. For instance, in an electrophilic substitution reaction on one of the aromatic rings, the regioselectivity would be guided by the locations of the highest electron density in the HOMO. The interaction between the HOMO of this compound and the LUMO of an electrophile would stabilize the transition state, dictating the reaction pathway.

A hypothetical table of FMO properties, as would be derived from a quantum chemical calculation, is presented below.

Interactive Table 1: Illustrative Frontier Molecular Orbital Properties

| Property | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -5.2 | Represents the energy of the highest occupied molecular orbital. A higher value indicates stronger electron-donating ability (nucleophilicity). |

| LUMO Energy | -0.8 | Represents the energy of the lowest unoccupied molecular orbital. A lower value indicates stronger electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | 4.4 | The energy difference between the HOMO and LUMO. A smaller gap suggests higher reactivity and lower kinetic stability. |

Note: The values in this table are illustrative examples of what a computational analysis would yield and are not based on published experimental data for this specific molecule.

Spin Density Distribution Analysis in Radical Processes

Spin density distribution analysis is a computational technique used to understand the location of an unpaired electron in a radical species. This is crucial for predicting the reactivity of radicals, as reactions will most likely occur at the atoms where the spin density is highest. nih.gov Spin density can be distributed through two primary mechanisms: spin delocalization, where the unpaired electron is spread over a conjugated π-system, and spin polarization, an effect where spin at one center induces an opposite spin on adjacent atoms. nih.gov

Radical species of this compound can be conceptualized in two forms: a radical cation and a radical anion.

Radical Cation: A radical cation would be formed by the removal of one electron from the molecule, typically from the HOMO. If the HOMO is primarily located on the nitrogen atom (due to the lone pair), the resulting spin density would be highly concentrated on the nitrogen. If the HOMO is dominated by the biphenyl π-system, the spin density would be delocalized across both aromatic rings.

Radical Anion: A radical anion is formed by the addition of an electron into the LUMO. Since the LUMO is expected to be a π* orbital of the biphenyl system, the added electron's spin density would be delocalized over the carbon atoms of the biphenyl rings.

The unrestricted Hartree-Fock (UHF) method is one computational approach used to calculate spin density distributions in radical species. rsc.org Analysis of the calculated spin densities provides a detailed picture of the unpaired electron's distribution, offering insights into the radical's structure and reactivity. For example, in a methyl-substituted aromatic radical, the spin density on a carbon atom influences the hyperfine splitting constant observed in electron spin resonance (ESR) spectroscopy. rsc.org

An illustrative table of calculated spin densities on key atoms for hypothetical radical ions of this compound is shown below.

Interactive Table 2: Illustrative Spin Density Distribution in Radical Ions

| Atom/Group | Spin Density (Radical Cation) | Spin Density (Radical Anion) |

|---|---|---|

| Nitrogen Atom | +0.75 | +0.02 |

| Methylene (B1212753) Bridge (-CH2-) | +0.05 | -0.01 |

| Biphenyl Ring 1 (Substituted) | +0.15 (delocalized) | +0.48 (delocalized) |

| Biphenyl Ring 2 (Unsubstituted) | +0.05 (delocalized) | +0.51 (delocalized) |

Note: The values in this table are hypothetical and serve to illustrate the likely distribution of spin density. Positive values indicate regions with unpaired electron spin (α-spin).

Analytical Methodologies for Characterization and Quantification in Research of N 1,1 Biphenyl 4 Ylmethyl N Methylamine

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for the analysis of this compound. These methods offer high resolution and sensitivity for both qualitative and quantitative analysis.

A typical HPLC or UPLC system for analyzing this compound would involve a reversed-phase column, such as a C18 or a biphenyl (B1667301) column. rsc.orgmdpi.comphenomenex.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol. nih.govusda.gov Gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to achieve optimal separation of the target compound from any impurities. nih.gov Detection is typically carried out using a UV detector, as the biphenyl group in the molecule absorbs UV light, or a mass spectrometer for more sensitive and specific detection (LC-MS). mdpi.comusda.gov

For instance, a rapid analysis of similar compounds has been achieved using a Kinetex Biphenyl core-shell column, demonstrating the efficiency of modern column technologies. phenomenex.com The use of HILIC (Hydrophilic Interaction Liquid Chromatography) columns can also be an alternative for the separation of polar amines. usda.gov

Below is a table summarizing typical HPLC/UPLC parameters for the analysis of related amine compounds:

| Parameter | Typical Setting | Source |

| Column | C18, Biphenyl | rsc.orgmdpi.comphenomenex.com |

| Mobile Phase A | Water with buffer (e.g., 5 mM ammonium formate, 0.1% formic acid) | mdpi.comnih.gov |

| Mobile Phase B | Acetonitrile or Methanol | nih.govusda.gov |

| Gradient | Gradient elution, increasing percentage of mobile phase B | nih.gov |

| Flow Rate | 0.3 - 1.0 mL/min | nih.gov |

| Detection | UV or Mass Spectrometry (MS) | mdpi.comusda.gov |

Gas Chromatography (GC)

Gas chromatography is another valuable technique for the analysis of this compound, particularly when coupled with a mass spectrometer (GC-MS). For GC analysis, derivatization might be necessary to improve the volatility and thermal stability of the amine, although direct injection is also possible. sigmaaldrich.com

A common approach involves using a capillary column with a non-polar or medium-polarity stationary phase. cdc.gov The choice of column is critical to achieve good separation. For amines, columns that are specifically deactivated to prevent tailing are often preferred. hpst.cz The carrier gas is typically helium or hydrogen. A flame ionization detector (FID) can be used for general-purpose detection, while a nitrogen-phosphorus detector (NPD) offers higher sensitivity for nitrogen-containing compounds. cdc.gov However, for unambiguous identification, coupling GC with MS is the gold standard. sigmaaldrich.com

The table below outlines typical GC parameters for amine analysis:

| Parameter | Typical Setting | Source |

| Column | Capillary column (e.g., DB-5, HP-5ms) | cdc.govhpst.cz |

| Carrier Gas | Helium or Hydrogen | cdc.gov |

| Injector Temperature | 250 - 300 °C | |

| Oven Temperature Program | Ramped from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 300 °C) | |

| Detector | Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometer (MS) | cdc.gov |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.

Mass Spectrometry (MS), including GC-MS and LC-MS

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for its identification. The molecular weight of this compound is 197.28 g/mol. alfa-chemistry.com In MS analysis, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). nist.gov

Both GC-MS and LC-MS are powerful hyphenated techniques. In GC-MS, the sample is first separated by GC and then introduced into the mass spectrometer. sigmaaldrich.com In LC-MS, the separation is performed by HPLC or UPLC prior to MS analysis. rsc.orgusda.gov Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar molecules like amines. usda.gov The resulting mass spectrum will show a peak for the molecular ion [M+H]+ at m/z 198.1. Further fragmentation can provide structural information.

A generalized workflow for LC-MS/MS or GC-MS analysis involves the deconvolution of fragment ions and molecular adduct ions to predict the chemical formula and structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to characterize this compound.

The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the biphenyl group, the methylene (B1212753) protons adjacent to the nitrogen, and the methyl protons on the nitrogen. docbrown.info The aromatic protons typically appear in the range of δ 7.2–7.6 ppm. The protons of the methylamine (B109427) group would appear at lower chemical shifts. hmdb.ca

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for all the unique carbon atoms in the molecule, including the carbons of the biphenyl rings and the aliphatic carbons of the methylamine moiety.

Below is a table with expected ¹H NMR chemical shifts for this compound:

| Protons | Expected Chemical Shift (δ, ppm) | Source |

| Aromatic Protons (biphenyl) | 7.2 – 7.6 | rsc.org |

| Methylene Protons (-CH₂-N) | ~3.5 - 4.0 | |

| Methyl Protons (N-CH₃) | ~2.2 – 2.5 | docbrown.info |

| Amine Proton (N-H) | Variable, broad | docbrown.info |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are used to identify the functional groups present in a molecule. For this compound, these techniques can confirm the presence of the N-H bond, C-H bonds (aromatic and aliphatic), and the C=C bonds of the aromatic rings.

The IR spectrum would typically show a characteristic N-H stretching vibration in the range of 3300–3500 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings are observed in the 1400–1600 cm⁻¹ region. rsc.orgpsu.eduosti.govnist.gov

Raman spectroscopy provides complementary information and is particularly useful for observing the symmetric vibrations of the biphenyl backbone. osti.govbiointerfaceresearch.com

The table below summarizes the expected IR absorption bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Source |

| N-H Stretch | 3300 – 3500 | |

| Aromatic C-H Stretch | > 3000 | |

| Aliphatic C-H Stretch | < 3000 | |

| C=C Aromatic Stretch | 1400 – 1600 | rsc.orgpsu.edunist.gov |

Derivatization Strategies for Enhanced Analytical Detection

This compound, being a secondary amine, can present challenges in its direct analysis, particularly at low concentrations, due to its polarity and sometimes weak chromophoric or fluorophoric properties. Derivatization is a chemical modification technique used to convert the analyte into a derivative with improved analytical characteristics, such as enhanced volatility for gas chromatography (GC) or stronger ultraviolet (UV) absorption or fluorescence for high-performance liquid chromatography (HPLC). thermofisher.comintertek.com

For the analysis of this compound, several pre-column derivatization reagents can be employed to improve its detectability and chromatographic behavior. The choice of reagent depends on the analytical technique (HPLC or GC) and the desired sensitivity.

For High-Performance Liquid Chromatography (HPLC):

Given that this compound is a secondary amine, reagents that react with both primary and secondary amines are necessary.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): This is a widely used reagent that reacts with primary and secondary amines to form highly fluorescent derivatives. thermofisher.com The reaction is typically carried out in a borate (B1201080) buffer at room temperature. The resulting FMOC-amine derivative can be readily detected by fluorescence detectors (FLD) with high sensitivity.

Dansyl Chloride (DNS-Cl): This reagent reacts with primary and secondary amines to produce stable, fluorescent derivatives. The derivatization is usually performed in an alkaline medium. The dansyl derivatives are well-suited for reversed-phase HPLC with fluorescence detection.

7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl): NBD-Cl is a fluorogenic reagent that reacts with secondary amines to form highly fluorescent and stable derivatives. mdpi.com The reaction is typically performed under mild heating conditions. The resulting NBD-amine derivative can be quantified using HPLC with a fluorescence detector. mdpi.com

The selection of the appropriate derivatization reagent and the optimization of reaction conditions, such as pH, temperature, and reaction time, are crucial for achieving complete derivatization and obtaining accurate and reproducible results.

For Gas Chromatography (GC):

To increase the volatility and thermal stability of this compound for GC analysis, acylation or silylation are common derivatization approaches.

Acylation Reagents: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) react with the secondary amine to form stable, volatile fluoroacyl derivatives. These derivatives are highly responsive to electron capture detection (ECD), enabling trace-level analysis.

Silylation Reagents: Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogen on the nitrogen atom with a silyl (B83357) group. This process significantly increases the volatility of the compound, making it amenable to GC-MS analysis.

Interactive Data Table: Derivatization Reagents for this compound Analysis

| Derivatizing Reagent | Analytical Technique | Detector | Derivative Properties | Key Considerations |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | HPLC | Fluorescence (FLD) | Highly fluorescent, stable | Reacts with both primary and secondary amines |

| Dansyl Chloride (DNS-Cl) | HPLC | Fluorescence (FLD) | Stable, fluorescent | Reaction in alkaline medium |

| 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | HPLC | Fluorescence (FLD) | Highly fluorescent, stable | Requires mild heating |

| Trifluoroacetic Anhydride (TFAA) | GC | Electron Capture (ECD), MS | Volatile, stable | Suitable for trace analysis |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC | MS, FID | Increased volatility | Sensitive to moisture |

Purity Assessment and Trace Impurity Analysis in Synthesized Batches

Ensuring the purity of synthesized batches of this compound is a critical step in its research and development. Impurities can arise from starting materials, by-products of the synthesis, or degradation of the final compound. intertek.com The identification and quantification of these impurities are essential for understanding the compound's stability and for ensuring the reliability of biological data.

High-performance liquid chromatography (HPLC) is the most widely used technique for purity assessment and impurity profiling of pharmaceutical compounds. nih.gov A stability-indicating HPLC method is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance and drug product. nih.govnih.govju.edu.jorjptonline.orgresearchgate.net

Development of a Stability-Indicating HPLC Method:

A typical approach involves developing a reversed-phase HPLC method, often with a C18 column. The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, run in either isocratic or gradient elution mode to achieve optimal separation of the main compound from its potential impurities.

Potential Impurities:

Based on the common synthesis route for this compound, which involves the reaction of 4-(bromomethyl)-1,1'-biphenyl with methylamine, potential impurities could include:

Starting Materials: Unreacted 4-(bromomethyl)-1,1'-biphenyl and residual methylamine.

By-products: Products of side reactions, such as the formation of a tertiary amine through double alkylation of methylamine.

Degradation Products: The biphenyl and amine moieties can be susceptible to oxidation or other degradation pathways under certain conditions. For instance, oxidation of the amine can lead to the corresponding N-oxide.

Detection and Quantification:

UV Detection: A photodiode array (PDA) detector is often used to monitor the elution at a wavelength where this compound and its impurities have significant absorbance. The biphenyl chromophore provides strong UV absorption.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) is a powerful tool for the identification of unknown impurities. nih.gov It provides molecular weight information, which is crucial for structural elucidation. Tandem mass spectrometry (MS/MS) can further provide fragmentation patterns for more detailed structural analysis.

Forced Degradation Studies:

To ensure the stability-indicating nature of the analytical method, forced degradation studies are performed. This involves subjecting a sample of this compound to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. nih.govnih.govju.edu.jorjptonline.orgresearchgate.net The analytical method must be able to separate the main peak from all the degradation products formed.

Interactive Data Table: Potential Impurities in the Synthesis of this compound

| Impurity Type | Potential Compound Name | Origin | Recommended Analytical Technique |

| Starting Material | 4-(Bromomethyl)-1,1'-biphenyl | Incomplete reaction | RP-HPLC-UV/MS |

| Starting Material | Methylamine | Excess reagent | Derivatization GC-MS or IC |

| By-product | Bis(4-biphenylmethyl)amine | Side reaction | RP-HPLC-UV/MS |

| Degradation Product | This compound N-oxide | Oxidation | RP-HPLC-MS |

Q & A

Basic: What are the established synthetic routes for N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine?

The synthesis typically involves alkylation of methylamine with a biphenyl-substituted benzyl halide. A common method includes reacting 4-(bromomethyl)-1,1'-biphenyl with methylamine under basic conditions (e.g., potassium carbonate or sodium hydroxide) in polar aprotic solvents like dimethylformamide (DMF) or toluene. Elevated temperatures (80–120°C) are often required to drive the reaction to completion . For analogs, similar protocols using substituted benzyl halides and amines are employed, with purification via column chromatography or recrystallization .

Basic: What spectroscopic and chromatographic methods are used to characterize this compound?

Key characterization techniques include:

- NMR spectroscopy : H and C NMR confirm the biphenyl backbone and methylamine substitution (e.g., aromatic protons at δ 7.2–7.6 ppm, methylamine protons at δ 2.2–2.5 ppm) .

- GC-MS or LC-MS : Validates molecular weight (CHN, MW 197.28) and detects impurities .

- FT-IR : Identifies N–H stretching (3300–3500 cm) and aromatic C–H bending .

- Elemental analysis : Confirms C, H, N composition .

Advanced: How can researchers optimize reaction conditions to improve yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of methylamine, while toluene minimizes side reactions .

- Base choice : Strong bases (e.g., NaOH) improve deprotonation but may increase hydrolysis; weaker bases (KCO) balance reactivity and selectivity .

- Temperature control : Gradual heating (60–80°C) reduces byproducts like N,N-dimethylated derivatives .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate alkylation in biphasic systems .

Advanced: How should conflicting data on bioactivity or reaction mechanisms be resolved?

- Controlled replication : Repeat experiments under identical conditions (solvent, temperature, reagent ratios) to isolate variables .

- Computational modeling : Use DFT calculations to predict reaction pathways or docking studies to rationalize bioactivity discrepancies .

- Cross-validation : Compare results with structurally similar compounds (e.g., N-([1,1'-biphenyl]-4-ylmethyl)-N-ethylamine) to identify substituent effects .

Advanced: What are the stability profiles of this compound under varying storage or reaction conditions?

- Hydrolytic stability : Susceptible to hydrolysis in acidic/alkaline conditions, forming biphenyl-4-ylmethanol and methylamine. Stability studies (pH 1–12, 25–60°C) are recommended .

- Oxidative degradation : Aromatic amines may oxidize under light or oxygen; store in inert atmospheres (N) and amber glass .

- Thermal stability : Decomposition observed above 150°C; DSC/TGA analysis is critical for handling .

Advanced: How can the compound be selectively detected in complex biological or environmental matrices?

- Molecularly imprinted polymers (MIPs) : Design MIPs using acrylated templates (e.g., NVNM analogs) for selective extraction from biological fluids .

- HPLC with fluorescence detection : Derivatize with dansyl chloride or fluorescamine to enhance sensitivity .

- LC-MS/MS : Use multiple reaction monitoring (MRM) for trace quantification in environmental samples .

Advanced: What computational approaches predict its reactivity or interactions with biological targets?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular docking : Simulate binding to cytochrome P450 enzymes or antifungal targets (e.g., lanosterol demethylase) to guide SAR studies .

- MD simulations : Assess conformational stability in lipid bilayers for membrane permeability predictions .

Advanced: How can structural modifications enhance its pharmacological profile?

- Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, NO) at the biphenyl ring to improve antifungal activity .

- Bioisosteric replacement : Replace methylamine with ethylenediamine or pyridyl groups to modulate solubility and target affinity .

- Prodrug design : Mask the amine with acetyl or tert-butoxycarbonyl (Boc) groups to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.